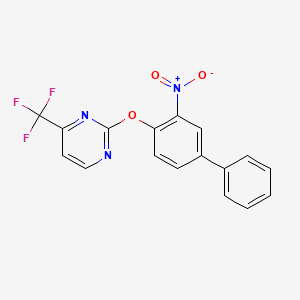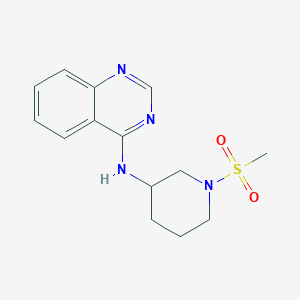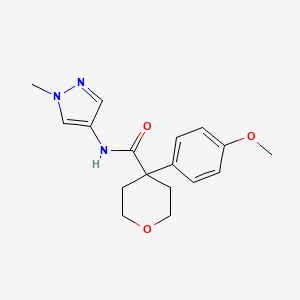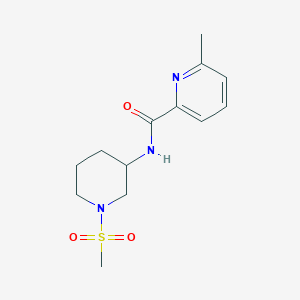![molecular formula C19H27N3O3 B7533126 N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PPAP, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for various research studies.
作用機序
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. PPAP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is involved in cognitive function and memory retention. This increase in dopamine levels is believed to be responsible for the cognitive-enhancing effects of PPAP.
Biochemical and Physiological Effects:
PPAP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, PPAP has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
実験室実験の利点と制限
PPAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. PPAP has also been found to have a wide range of biochemical and physiological effects, which makes it an attractive candidate for various research studies.
However, there are also some limitations to the use of PPAP in lab experiments. For example, the mechanism of action of PPAP is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, PPAP has not been extensively studied in humans, which limits its potential applications in clinical research.
将来の方向性
There are several future directions for research on PPAP. One area of research could focus on the development of new synthesis methods for PPAP, which could improve its stability and efficacy. Another area of research could focus on the development of new applications for PPAP, such as its potential use in the treatment of other neurological disorders or as an antioxidant or anti-inflammatory agent.
Additionally, future research could focus on elucidating the mechanism of action of PPAP, which could provide insights into its potential applications and help to design more targeted experiments. Finally, future research could focus on the development of new analogs of PPAP, which could have improved efficacy and fewer side effects compared to the original compound.
合成法
PPAP can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with N-(tert-butoxycarbonyl)proline, followed by the reaction of the resulting compound with isopropylamine. Another method involves the reaction of 2-phenylacetyl chloride with N-boc-3-amino-2,2-dimethylpropan-1-amine, followed by the reaction of the resulting compound with propanoyl chloride.
科学的研究の応用
PPAP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)21-17(23)10-11-20-19(25)16-9-6-12-22(16)18(24)13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZKZCHLAAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(3-chlorophenyl)-methylsulfamoyl]benzoate](/img/structure/B7533050.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)




